3-(3-Chloro-2,2-dimethylpropyl)furan
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Overview
Description
3-(3-Chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃ClO It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2,2-dimethylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF₃·Et₂O) and proceeds through a formal [4 + 1] cycloaddition mechanism. The reaction integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride in a one-flask approach, yielding the desired furan derivative under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furanones or other oxidized furan derivatives.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Scientific Research Applications
3-(3-Chloro-2,2-dimethylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-(chloromethyl)-2-methylpropyl)furan: Similar structure but with an additional chlorine atom.
2-(3-Chloro-2,2-dimethylpropyl)furan: Similar structure but with the substituent at a different position on the furan ring.
Uniqueness
3-(3-Chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.
Properties
Molecular Formula |
C9H13ClO |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13ClO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
QMKBTEAEHFDLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=COC=C1)CCl |
Origin of Product |
United States |
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